molecular formula C8H7NO2 B1604779 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- CAS No. 26486-93-1

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-

Cat. No.: B1604779
CAS No.: 26486-93-1
M. Wt: 149.15 g/mol
InChI Key: KAUMDYDNLPQESC-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- is a heterocyclic organic compound It is part of the isoindoline family, characterized by a fused benzene and pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- can be synthesized through several methods:

    Cyclization of N-alkylated phthalimides: This method involves the reduction of N-alkylated phthalimides using reducing agents like lithium aluminum hydride, followed by cyclization.

    Hydrolysis of isoindoline derivatives: Isoindoline derivatives can be hydrolyzed under acidic or basic conditions to yield 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of phthalimides or phthalonitriles under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions (temperature, pressure) are critical for optimizing the process.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroisoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions (e.g., Friedel-Crafts acylation).

Major Products:

    Oxidation: Isoindole-1,3-dione derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for developing pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.

Mechanism of Action

The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to active sites, altering enzyme activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Some derivatives can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

    Isoindoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Phthalimide: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    Indoline: Similar structure but with a different ring system, affecting its chemical properties and uses.

Uniqueness: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- is unique due to its hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.

Properties

IUPAC Name

3-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMDYDNLPQESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885352
Record name 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26486-93-1
Record name 2,3-Dihydro-3-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26486-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-
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Record name 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-3-hydroxy-1H-isoindol-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-
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Reactant of Route 6
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